4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that features a tetrahydrofuran ring, a p-tolyl group, and a tosylated oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring, tosylation, and the introduction of the tetrahydrofuran and p-tolyl groups. Common reagents used in these reactions include tosyl chloride, p-toluidine, and tetrahydrofuran. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to its use in the treatment of various diseases, pending further research.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tosylated oxazole derivatives and tetrahydrofuran-containing molecules. Examples include:
- N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-methyloxazol-5-amine
- N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-chloroxazol-5-amine
Uniqueness
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the tosyl group, in particular, can influence its reactivity and interactions with other molecules, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-5-9-17(10-6-15)20-24-22(21(28-20)23-14-18-4-3-13-27-18)29(25,26)19-11-7-16(2)8-12-19/h5-12,18,23H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELCXBMPZWZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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